6-chloro-1-methylquinolin-1-ium iodide
Description
Properties
CAS No. |
32596-83-1 |
|---|---|
Molecular Formula |
C10H9ClIN |
Molecular Weight |
305.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methylquinolin-1-ium iodide typically involves the quaternization of 6-chloroquinoline with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-1-methylquinolin-1-ium iodide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through multiple purification steps, including crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring.
Scientific Research Applications
6-chloro-1-methylquinolin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to prepare other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-1-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares 6-chloro-1-methylquinolin-1-ium iodide with structurally related compounds from the evidence:
Key Observations:
- Cation Rigidity: The quinolinium core in 6-chloro-1-methylquinolin-1-ium iodide is more rigid and planar compared to the Schiff base cations in [m-BrBz-1-APy]I₃ and [o-FBz-1-APy]I₃, which may influence ion-channel formation and iodide mobility .
- Substituent Effects : The chloro and methyl groups in the target compound could enhance thermal stability compared to alkyl-substituted analogs like methyl iodide, which is highly volatile .
Ionic Conductivity and Solid-State Behavior
Schiff base iodide compounds exhibit high iodide ion conductivity due to their ability to form irregular channels in the crystal lattice, facilitating ion hopping . For example:
- [m-BrBz-1-APy]I₃: 1.03×10⁻⁴ S/cm at 343 K.
- [o-FBz-1-APy]I₃: 4.94×10⁻³ S/cm at 353 K.
The quinolinium cation in 6-chloro-1-methylquinolin-1-ium iodide may offer a balance between conductivity and stability, though experimental validation is needed.
Toxicity and Handling
Methyl iodide (CH₃I) is a hazardous, volatile liquid with significant neurotoxic risks . In comparison, 6-chloro-1-methylquinolin-1-ium iodide, as a solid, likely poses lower inhalation risks. However, its iodide content necessitates careful handling to avoid iodine release under decomposition.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 6-chloro-1-methylquinolin-1-ium iodide with high purity?
- Methodological Answer : Key steps include optimizing reaction conditions (e.g., temperature control at 80–100°C to prevent side reactions), solvent selection (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios of methylating agents to quinoline precursors. Post-synthesis, purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: chloroform/methanol) is critical to isolate the quaternary ammonium salt. Characterization by (δ ~3.5 ppm for N-methyl group) and elemental analysis confirms purity .
Q. How should researchers characterize the physicochemical properties of 6-chloro-1-methylquinolin-1-ium iodide?
- Methodological Answer : Standard protocols involve:
- Spectroscopy : UV-Vis (λ~350 nm for quinolinium absorption), / for structural confirmation.
- Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M-I] expected).
- Thermal Analysis : TGA/DSC to assess stability (decomposition >200°C).
- Elemental Analysis : Carbon, hydrogen, nitrogen, and halogen content must align with theoretical values (±0.3% tolerance) .
Q. What solvent systems are optimal for studying the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Acetonitrile or dichloromethane is preferred for SNAr reactions due to their low nucleophilicity, minimizing competing solvolysis. Kinetic studies require inert atmospheres (argon/glovebox) to avoid moisture interference. Monitor reactions via HPLC (C18 column, acetonitrile/water gradient) to track iodide displacement products .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental data for the compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model charge distribution and frontier molecular orbitals. Compare computed vs. experimental UV-Vis spectra to validate electron transitions. Discrepancies in dipole moments may arise from solvent effects; include implicit solvation models (e.g., PCM) for accuracy .
Q. What strategies address low reproducibility in catalytic applications of 6-chloro-1-methylquinolin-1-ium iodide?
- Methodological Answer : Systematically vary:
- Catalyst Loading : Optimize mol% (0.5–5%) to balance activity vs. side reactions.
- Counterion Effects : Test iodide vs. other anions (e.g., BF) to assess ion-pairing impacts.
- Substrate Scope : Screen electron-deficient vs. electron-rich aryl halides to identify reactivity trends. Use Design of Experiments (DoE) software for multifactorial analysis .
Q. How to design a kinetic study to probe the compound’s role in photoredox catalysis?
- Methodological Answer :
Quench Experiments : Use radical traps (TEMPO) to intercept intermediates.
Time-Resolved Spectroscopy : Laser flash photolysis (nanosecond resolution) tracks excited-state lifetimes.
Quantum Yield Calculation : Compare photon absorption (actinometry) with product formation rates.
- Critical Controls: Dark experiments (exclude thermal pathways), degassed vs. aerated conditions to assess oxygen sensitivity .
Data Analysis and Contradiction Resolution
Q. How to interpret conflicting NMR data for the compound’s methyl group chemical shift?
- Methodological Answer : Variations in δ values may stem from:
- Solvent Effects : Deuterated DMSO vs. CDCl alters hydrogen bonding.
- Concentration : Aggregation at high concentrations shifts peaks.
- Solution : Record NMR at low concentrations (1–5 mM) and cross-reference with solid-state CP/MAS NMR for crystal-packing effects .
Q. What statistical approaches validate purity assessments when elemental analysis and HPLC data conflict?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to integrate HPLC peak areas, elemental C/H/N ratios, and mass balance. If outliers persist, conduct spiking experiments with known impurities (e.g., unreacted quinoline) to identify interference sources .
Experimental Design Guidelines
| Parameter | Basic Research | Advanced Research |
|---|---|---|
| Synthesis | Solvent optimization, stoichiometry | Mechanistic probes (isotope labeling) |
| Characterization | NMR, melting point, UV-Vis | Time-resolved spectroscopy, DFT |
| Data Validation | Reproducibility across 3 batches | Multivariate statistical modeling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
